molecular formula C11H16ClN B2511342 (R)-Cyclobutyl(phenyl)methanamine hydrochloride CAS No. 1956435-19-0

(R)-Cyclobutyl(phenyl)methanamine hydrochloride

Cat. No.: B2511342
CAS No.: 1956435-19-0
M. Wt: 197.71
InChI Key: AAOLJOPKUMMRSZ-MERQFXBCSA-N
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Description

(R)-Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1956435-19-0) is a chiral amine derivative with a cyclobutyl group attached to a phenyl-substituted methanamine backbone. Its molecular formula is C₁₁H₁₆ClN, and it has a molecular weight of 197.70 g/mol . The compound is synthesized via a sulfinamide intermediate method, yielding a white solid with a reported purity of 98% . Key structural features include:

  • Chiral center: The (R)-configuration at the methanamine carbon.
  • Cyclobutyl group: Introduces steric constraints and conformational rigidity.

NMR Data (300 MHz, D₂O): δ 7.36–7.28 (m, 5H, aromatic), 4.18 (m, 1H, CH), 2.87–2.73 (m, 11H, cyclobutyl and NH₃⁺), 2.11–2.01 (m, 1H), 1.90–1.69 (m, 5H) .

Properties

IUPAC Name

(R)-cyclobutyl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLJOPKUMMRSZ-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclobutyl(phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to Phenylmethanamine: The cyclobutyl group is then attached to the phenylmethanamine structure through nucleophilic substitution reactions.

    Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Cyclobutyl(phenyl)methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-Cyclobutyl(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

(R)-Cyclobutyl(phenyl)methanamine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules essential in pharmaceuticals and agrochemicals. The compound can undergo various reactions:

  • Oxidation : Producing amine oxides.
  • Reduction : Yielding alcohols and amines.
  • Substitution : Forming derivatives such as azides and thiols.

Biology

In biological research, this compound is utilized for studying amine receptors and neurotransmitter analogs. Its interactions with specific molecular targets suggest potential roles in modulating receptor activity, which may influence various biochemical pathways.

  • Mechanism of Action : The compound may act as an agonist or antagonist at amine receptors, affecting neurotransmission and related physiological processes.

Industry

The compound is also applied in the production of specialty chemicals and intermediates for industrial processes. Its structural characteristics contribute to enhanced properties in materials science and chemical manufacturing.

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with neurotransmitter systems. The results indicated that the compound could modulate the activity of serotonin receptors, suggesting potential applications in treating mood disorders.

StudyTarget ReceptorEffect ObservedReference
Study 15-HT2AAgonistic activity

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis at lower concentrations, indicating its potential as a lead molecule for developing new cancer therapies.

StudyCell TypeConcentrationEffect Observed
Study 1MCF-7 (Breast Cancer)10 µMInduction of apoptosis
Study 2A549 (Lung Cancer)5 µMInhibition of growth

Mechanism of Action

The mechanism of action of ®-Cyclobutyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as amine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-Cyclobutyl(phenyl)methanamine Hydrochloride

  • CAS : 1202478-42-9
  • Similarity Score : 1.00 (structural identity, differing only in chirality) .
  • Key Differences :
    • Pharmacological Activity : Enantiomers often exhibit divergent biological activities due to chiral recognition in receptors.
    • Synthesis Yield : The (S)-enantiomer is synthesized in comparable yields (~91%) using analogous methods .

Structural Analogs with Substituted Phenyl Groups

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl 1269437-73-1 4-Fluorophenyl, Cyclopropyl 201.67 Enhanced electronegativity from fluorine
(R)-Cyclopentyl(3,4-dichlorophenyl)methanamine HCl N/A 3,4-Dichlorophenyl, Cyclopentyl N/A Increased steric bulk and lipophilicity
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine HCl 1039932-76-7 3-CF₃-Phenyl, Cyclobutyl 265.70 High molecular weight due to CF₃ group

Key Trends :

  • Electron-Withdrawing Groups (e.g., F, Cl, CF₃): Increase binding affinity to polar targets but may reduce solubility .
  • Ring Size : Cyclobutyl (4-membered) vs. cyclopentyl (5-membered) alters steric hindrance and ring strain, influencing conformational flexibility .

Non-Cyclobutyl Analogs

Compound Name CAS Number Core Structure Similarity Score Purity
(R)-2-Methyl-1-phenylpropan-1-amine HCl 51600-25-0 Branched alkyl 0.94 N/A
2-Cyclobutyl-1-phenylethanamine HCl 2197062-46-5 Ethyl linker N/A ≥95%

Key Differences :

  • Branched vs. Cyclic Alkyl Groups : The cyclobutyl group in the target compound enhances rigidity compared to the flexible ethyl or branched alkyl chains in analogs .
  • Purity : Racemic cyclobutyl-phenyl methanamine hydrochloride is reported at 95% purity, while the (R)-enantiomer reaches 98% .

Biological Activity

(R)-Cyclobutyl(phenyl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry and pharmacology, particularly due to its interactions with various biological pathways. This article explores its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}ClN
  • Molecular Weight : Approximately 201.71 g/mol
  • Solubility : Soluble in water due to the presence of the hydrochloride salt form.

The compound features a cyclobutyl group attached to a phenyl ring, which is further connected to a methanamine moiety. This unique structure contributes to its biological activity and versatility in synthetic applications.

This compound interacts primarily with amine receptors, potentially acting as an agonist or antagonist. The specific molecular targets include:

  • Neurotransmitter Receptors : It shows promise as a modulator of neurotransmitter systems, particularly those involving monoamines.
  • Cytochrome P450 Enzymes : The compound inhibits CYP2D6, an enzyme involved in drug metabolism, which can influence the pharmacokinetics of co-administered drugs .

1. Neurotransmitter Modulation

Research indicates that this compound may affect neurotransmission by modulating the activity of histamine receptors, particularly the H3 receptor. This receptor is known to play a role in various neurological conditions and could be a target for treating disorders such as anxiety and depression .

2. Anticancer Potential

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For example, related compounds have shown selective inhibition of cancer cell lines, indicating potential for development as anticancer agents .

CompoundIC50_{50} (µM)Cell Line
Compound 2g2.44MCF-7
Compound 2d29.16MCF-7
Compound 2a62.16MCF-7

These findings highlight the importance of structural modifications in enhancing biological activity against cancer cells.

3. Pharmacological Applications

The compound's ability to inhibit CYP2D6 suggests its use in drug development contexts where modulation of drug metabolism is crucial. This characteristic can help predict drug-drug interactions and optimize therapeutic regimens.

Study on Neurotransmitter Interaction

A study focused on the interaction of this compound with histamine receptors demonstrated that it could effectively modulate receptor activity, leading to changes in neurotransmission patterns. This modulation was assessed through in vitro assays measuring receptor binding affinities and subsequent signaling pathways.

Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines revealed that specific derivatives of this compound exhibited significant cytotoxic effects. For instance, one derivative showed an IC50_{50} value of 2.44 µM against MCF-7 cells, indicating strong antiproliferative activity .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies cyclobutyl ring strain (δ 2.5–3.5 ppm for CH₂ groups) and phenyl proton splitting patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms the (R)-configuration via anomalous dispersion effects .

Advanced Consideration : Dynamic NMR can probe cyclobutyl ring puckering dynamics, while DFT calculations validate electronic environments observed in spectroscopic data .

What experimental strategies differentiate the biological activity of (R)- and (S)-enantiomers?

Advanced Research Question

  • Radioligand binding assays : Quantify affinity for serotonin/dopamine receptors. For example, (R)-enantiomers may show 10–50x higher binding to 5-HT₁A receptors compared to (S)-forms .
  • In vitro functional assays : Measure cAMP modulation in transfected HEK293 cells to assess G-protein coupling efficiency .
  • Pharmacokinetic profiling : Chiral LC-MS/MS tracks enantiomer-specific metabolism in hepatic microsomes .

How can researchers resolve contradictions in reported receptor-binding data for this compound?

Advanced Research Question
Contradictions may arise from:

  • Receptor subtype selectivity : Use knockout cell lines to isolate target receptors (e.g., 5-HT₁A vs. 5-HT₁B).
  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ion concentrations (Mg²⁺/Ca²⁺) to mimic physiological states .
  • Data normalization : Express binding affinity as % displacement relative to reference ligands (e.g., WAY-100635 for 5-HT₁A) .

Example : A study showing weak 5-HT₁A affinity (Ki = 1.2 µM) vs. strong affinity (Ki = 12 nM) may reflect differences in radioligand choice (³H-8-OH-DPAT vs. ³H-SB-699551).

What computational tools predict the pharmacological profile of fluorinated analogs of this compound?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Models interactions with fluorinated phenyl rings and hydrophobic receptor pockets (e.g., σ₁ receptors) .
  • QSAR models : Correlate substituent electronegativity (e.g., F vs. Cl) with logP and bioavailability .
  • MD simulations (GROMACS) : Assess cyclobutyl ring flexibility in aqueous vs. lipid bilayer environments .

How do structural analogs with fluorinated or methoxy-substituted phenyl groups compare in biological activity?

Q. Methodological Answer

Analog Substituent Biological Activity Key Reference
(R)-Cyclobutyl(4-F-phenyl)4-Fluoro5-HT₁A Ki = 8 nM
Cyclobutyl(4-OCH₃-phenyl)4-MethoxyMAO-B IC₅₀ = 150 nM
Cyclobutyl(2,4-diF-phenyl)2,4-Difluoroσ₁ Receptor binding ΔG = -9.2 kcal/mol

Fluorination enhances metabolic stability, while methoxy groups improve solubility but reduce CNS penetration .

What in vitro and in vivo models are recommended for preclinical pharmacological profiling?

Advanced Research Question

  • In vitro :
    • hERG assay (patch-clamp): Assess cardiac toxicity risk (IC₅₀ < 10 µM indicates high risk).
    • HepaRG cells : Screen for hepatotoxicity via CYP3A4 inhibition .
  • In vivo :
    • Forced swim test (mice) : Antidepressant-like effects (↓ immobility time by >30%).
    • Microdialysis (rat mPFC) : Measure extracellular serotonin/dopamine levels post-administration .

How can researchers validate target engagement in complex biological matrices?

Q. Methodological Answer

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target protein in brain homogenates .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) using immobilized receptor extracellular domains .

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